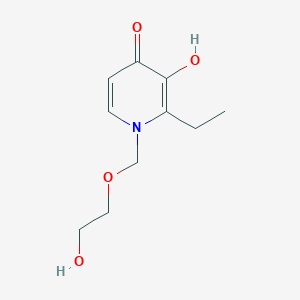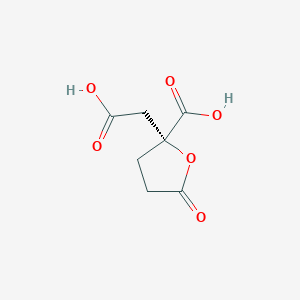
(R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid, also known as COTCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. COTCA is a cyclic sugar acid that is derived from D-fructose and has a unique molecular structure that makes it an attractive target for researchers in various fields.
Mecanismo De Acción
The mechanism of action of (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid is not fully understood, but it is believed to involve interactions with specific enzymes and receptors in the body. (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid has been shown to bind to certain enzymes that are involved in carbohydrate metabolism, and may also interact with receptors on cell surfaces to affect cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
(R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including the modulation of carbohydrate metabolism, the regulation of cellular signaling pathways, and the promotion of cell growth and differentiation. (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid has also been shown to have antioxidant properties, which may help to protect cells from oxidative stress and damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid in lab experiments is its unique molecular structure, which makes it an attractive target for researchers studying carbohydrate metabolism and enzyme-catalyzed reactions. However, one limitation of using (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid is its relatively high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research involving (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid, including the development of new drug delivery systems, the synthesis of novel biomaterials, and the investigation of (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid's potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanisms of action of (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid and its effects on cellular signaling pathways and carbohydrate metabolism.
Métodos De Síntesis
The synthesis of (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid can be achieved through several methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis involves the use of chemical reagents to create (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid from D-fructose, while enzymatic synthesis utilizes enzymes to catalyze the conversion of D-fructose to (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid. Microbial fermentation involves the use of microorganisms to produce (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid through a series of metabolic processes.
Aplicaciones Científicas De Investigación
(R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and biotechnology. In biochemistry, (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid has been used as a substrate for enzymes that catalyze the breakdown of carbohydrates, as well as a model compound for studying the mechanisms of enzyme-catalyzed reactions. In pharmacology, (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid has been investigated for its potential use as a drug delivery vehicle, due to its unique molecular structure and ability to bind to specific receptors. In biotechnology, (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid has been used as a building block for the synthesis of novel biomaterials, such as hydrogels and nanoparticles.
Propiedades
Número CAS |
173934-26-4 |
|---|---|
Nombre del producto |
(R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid |
Fórmula molecular |
C7H8O6 |
Peso molecular |
188.13 g/mol |
Nombre IUPAC |
(2R)-2-(carboxymethyl)-5-oxooxolane-2-carboxylic acid |
InChI |
InChI=1S/C7H8O6/c8-4(9)3-7(6(11)12)2-1-5(10)13-7/h1-3H2,(H,8,9)(H,11,12)/t7-/m1/s1 |
Clave InChI |
FMWCVXXCFOTHGM-SSDOTTSWSA-N |
SMILES isomérico |
C1C[C@@](OC1=O)(CC(=O)O)C(=O)O |
SMILES |
C1CC(OC1=O)(CC(=O)O)C(=O)O |
SMILES canónico |
C1CC(OC1=O)(CC(=O)O)C(=O)O |
Sinónimos |
(R)-HOMOCITRIC ACID LACTONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



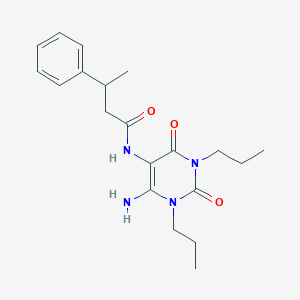
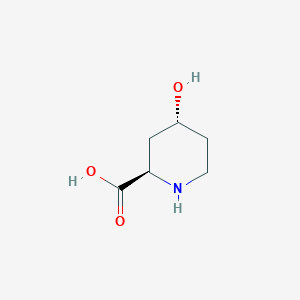
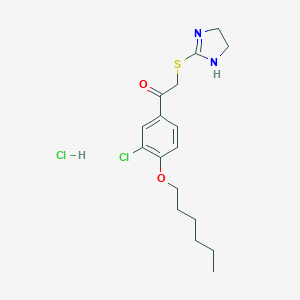



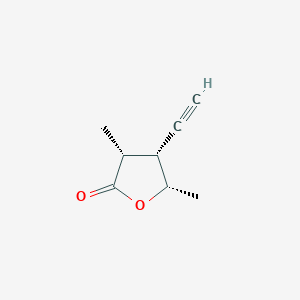
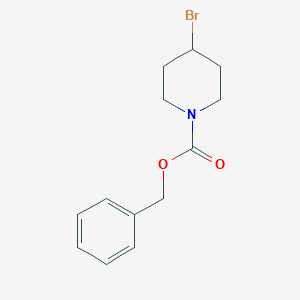
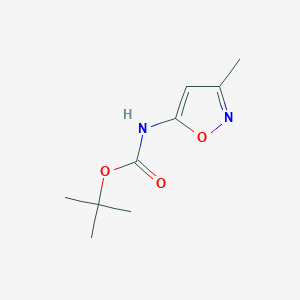



![(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile](/img/structure/B69254.png)
